![molecular formula C22H23N3O4S2 B2684818 4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 887203-95-4](/img/structure/B2684818.png)
4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is a benzothiazole derivative that has shown promising results in scientific research studies.
Scientific Research Applications
Anticancer Potential
Research has identified compounds structurally similar to 4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide demonstrating significant potential in anticancer applications. For instance, specific derivatives of indapamide, a related compound, have shown high proapoptotic activity against melanoma cell lines. One such derivative, 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, exhibited noteworthy anticancer activity with IC50 values ranging from 85 to 95 µM against the melanoma cancer cell line MDA–MB435 (Yılmaz et al., 2015).
Cytotoxicity Against Cancer Cells
Substituted sulfonamide Schiff bases, closely related to the compound , have demonstrated cytotoxic activity against breast cancer cell lines. These compounds, including 4-((2-hydroxybenzylidene)amino-N-(thiazol-yl)benzene sulphonamide, displayed excellent cytotoxic activity toward the [MDA MB -231] breast cancer cell line. The evaluation of these compounds indicates their potential as chemotherapeutic agents (Govindaraj et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives, which are structurally similar to the specified compound, have been studied for their corrosion inhibiting effects. Two such derivatives showed significant inhibition efficiencies against steel corrosion in a 1 M HCl solution. The study highlights the potential of these compounds in corrosion protection applications (Hu et al., 2016).
Antimicrobial Activity
Several benzothiazole-based sulphonamide derivatives, akin to 4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, underscoring their potential in the development of new antimicrobial agents (Bhusari et al., 2008).
properties
IUPAC Name |
4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-5-6-14-29-17-9-7-16(8-10-17)21(26)24-22-25(13-4-2)19-12-11-18(31(23,27)28)15-20(19)30-22/h2,7-12,15H,3,5-6,13-14H2,1H3,(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSGPZOUSBKUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
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